An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d9 for Advanced Research Applications
An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d9 for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,3,7-Trimethyluric Acid-d9, a critical tool for researchers, clinical chemists, and drug development professionals. We will delve into its chemical properties, biological significance, and its pivotal application in quantitative bioanalysis, providing both theoretical grounding and practical, field-proven methodologies.
Introduction: The Quintessential Internal Standard for Caffeine Metabolism
1,3,7-Trimethyluric Acid-d9 is the stable isotope-labeled (deuterated) form of 1,3,7-trimethyluric acid.[1][2] Its unlabeled counterpart is a naturally occurring metabolite of caffeine, the world's most widely consumed psychoactive substance.[3][4][5][6] Found in biological matrices such as urine and blood, 1,3,7-trimethyluric acid serves as a key biomarker for caffeine consumption.[1][7] The primary and most vital application of the deuterated analog, 1,3,7-Trimethyluric Acid-d9, is its use as an internal standard in quantitative mass spectrometry-based assays.[2][3][8] Its near-identical chemical behavior to the endogenous analyte, combined with a distinct mass difference, allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental properties of 1,3,7-Trimethyluric Acid-d9 is essential for its correct handling, storage, and application in experimental design.
| Property | Value | Source |
| Formal Name | 7,9-dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6,8(3H)-trione | [3][8] |
| Common Synonyms | TMU-d9, 8-oxo Caffeine-d9 | [3][8] |
| CAS Number | 117490-42-3 | [1][3] |
| Molecular Formula | C₈HD₉N₄O₃ | [3] |
| Formula Weight | 219.2 g/mol | [3][8] |
| Purity | Typically ≥99% deuterated forms (d1-d9) | [3] |
| Formulation | Crystalline solid | [3][8] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMF: ~10 mg/ml; DMSO: ~10 mg/ml; Ethanol: ~1 mg/ml; PBS (pH 7.2): ~1 mg/ml | [3][8] |
Section 2: Biological Context - The Role of 1,3,7-Trimethyluric Acid in Caffeine Metabolism
To appreciate the utility of the d9-labeled standard, one must first understand the metabolic pathway of its endogenous analog. Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged.[6] The primary routes involve demethylation by the cytochrome P450 enzyme CYP1A2 to form paraxanthine, theobromine, and theophylline.[6][9] A secondary, yet significant, pathway involves C-8 hydroxylation, which accounts for approximately 15% of caffeine metabolism, to form 1,3,7-trimethyluric acid.[6] The enzyme CYP3A4 has also been identified as contributing to its formation.[3][8]
The ratio of 1,3,7-trimethyluric acid to caffeine in biological fluids can be utilized as a phenotypic biomarker to assess the activity of CYP3A enzymes.[5] This is crucial in drug development and clinical pharmacology for understanding drug-drug interactions and individual metabolic differences.
Section 3: The Power of Isotopic Labeling in Mass Spectrometry
The core value of 1,3,7-Trimethyluric Acid-d9 lies in its function as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[3][8]
Expertise & Causality: In quantitative LC-MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose is to correct for analyte loss during sample processing and for variations in instrument signal. An ideal IS co-elutes chromatographically with the analyte and exhibits identical ionization behavior, but is clearly distinguishable by the mass spectrometer.
Trustworthiness through Self-Validation: A stable isotope-labeled (SIL) standard like 1,3,7-Trimethyluric Acid-d9 is the gold standard.
-
Physicochemical Equivalence: The nine deuterium atoms minimally alter the molecule's chemical properties. Therefore, it behaves virtually identically to the unlabeled (endogenous) 1,3,7-trimethyluric acid during sample extraction, chromatography, and ionization. This ensures that any loss or signal fluctuation experienced by the analyte is mirrored by the IS.
-
Mass Differentiation: The +9 Dalton mass shift ensures that it does not interfere with the analyte's signal and can be independently measured by the mass spectrometer.
-
Matrix Effect Compensation: Biological samples (plasma, urine) are complex matrices that can cause ion suppression or enhancement, a phenomenon known as the "matrix effect." Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effect as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, this effect is effectively normalized, leading to a robust and accurate measurement.
Section 4: A Validated Workflow for Bioanalytical Quantification
Here we present a detailed protocol for the quantification of 1,3,7-trimethyluric acid in human urine using 1,3,7-Trimethyluric Acid-d9 as an internal standard. This workflow is a self-validating system, ensuring reliable and reproducible results critical for clinical and research settings.[10]
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 1,3,7-trimethyluric acid (analyte) and 1,3,7-Trimethyluric Acid-d9 (IS) in an appropriate solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions. Store at -20°C or -80°C for long-term stability.[5]
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Perform serial dilutions of the analyte stock solution in a surrogate matrix (e.g., water or analyte-free urine) to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each calibrator, QC, and unknown urine sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to every tube except for a "blank" sample.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins and other macromolecules.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumental Analysis:
-
The use of LC-MS/MS provides superior sensitivity and selectivity compared to older HPLC-UV methods.[11][12]
-
Liquid Chromatography (LC): Use a reverse-phase C18 column to separate the analyte from other urine components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typical.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Notes |
| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 | [M+H]⁺; fragment corresponds to loss of HNCO |
| 1,3,7-Trimethyluric Acid-d9 | 220.1 | 174.1 | [M+H]⁺; fragment corresponds to loss of HNCO with retained deuterated methyl groups |
-
Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: Synthesis and Characterization
While 1,3,7-Trimethyluric Acid-d9 is commercially available, understanding its synthesis provides deeper insight. A plausible synthetic route involves the oxidation of Caffeine-d9. Caffeine-d9 can be synthesized in a one-step, gram-scale reaction from xanthine and deuterated methyl iodide (CD₃I).[13]
-
Synthesis of Caffeine-d9: Xanthine is reacted with a strong base (e.g., dimsyl sodium) in an appropriate solvent like THF, followed by the addition of deuterated methyl iodide (CD₃I) to methylate the three nitrogen positions.[13]
-
Oxidation to 1,3,7-Trimethyluric Acid-d9: The resulting Caffeine-d9 is then subjected to C-8 oxidation. This can be achieved through various methods, including electrochemical oxidation or reaction with specific oxidizing agents, to introduce the oxygen atom at the C-8 position of the purine ring, yielding the final product.
Characterization of the final product is critical and would involve:
-
Mass Spectrometry: To confirm the correct mass-to-charge ratio (220.1 for the [M+H]⁺ ion) and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of protons on the methyl groups, while ²H NMR would confirm the presence and location of deuterium.
Section 6: Handling, Storage, and Safety
-
Storage: 1,3,7-Trimethyluric Acid-d9 is typically supplied as a crystalline solid and should be stored at -20°C for optimal stability.[1] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C and can be stable for months.[5]
-
Handling: For maximum recovery of the product from its vial, centrifuge the original vial before removing the cap.[1] As with all chemical reagents, handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Usage: This compound is intended for research use only and is not for human or veterinary use.[14]
Conclusion
1,3,7-Trimethyluric Acid-d9 is an indispensable tool in the modern analytical laboratory. Its role as a stable isotope-labeled internal standard enables researchers to achieve the highest levels of accuracy and precision in the quantification of 1,3,7-trimethyluric acid. This capability is fundamental to pharmacokinetic studies, clinical diagnostics, and metabolomic research focused on caffeine and its effects on human health. By providing a robust, self-validating system for analysis, it empowers scientists to generate reliable data, underpinning new discoveries in drug metabolism and personalized medicine.
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